N-Ethyl-2-isopropyl-2-methylhexanamide

Catalog No.
S13136466
CAS No.
51115-79-8
M.F
C12H25NO
M. Wt
199.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-2-isopropyl-2-methylhexanamide

CAS Number

51115-79-8

Product Name

N-Ethyl-2-isopropyl-2-methylhexanamide

IUPAC Name

N-ethyl-2-methyl-2-propan-2-ylhexanamide

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

InChI

InChI=1S/C12H25NO/c1-6-8-9-12(5,10(3)4)11(14)13-7-2/h10H,6-9H2,1-5H3,(H,13,14)

InChI Key

NBESHLYYMHCQHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(C)C)C(=O)NCC

N-Ethyl-2-isopropyl-2-methylhexanamide is an organic compound with the molecular formula C12H25NOC_{12}H_{25}NO and a molecular weight of approximately 199.34 g/mol. This compound is classified as an amide, characterized by the presence of a carbonyl group (C=OC=O) directly bonded to a nitrogen atom. The structure consists of a hexane backbone with ethyl and isopropyl substituents, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and industrial chemistry .

Typical for amides:

  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form the corresponding carboxylic acid and ammonia.
  • Oxidation: Depending on the oxidizing agent used, it can be oxidized to yield carboxylic acids or ketones.
  • Reduction: It can be reduced to form primary or secondary amines under appropriate conditions.

N-Ethyl-2-isopropyl-2-methylhexanamide can be synthesized through several methods:

  • Direct Amidation: Reacting 2-isopropyl-2-methylhexanoic acid with ethylamine in the presence of a coupling agent such as Dicyclohexylcarbodiimide (DCC) can yield the desired amide.
  • Reduction of N-Ethyl-2-isopropyl-2-methylhexanamide: Starting from the corresponding carboxylic acid, reduction can be achieved using lithium aluminum hydride or borane.
  • Alkylation of Amine: Ethylamine can be alkylated with 2-isopropyl-2-methylhexanoyl chloride to produce the amide directly .

N-Ethyl-2-isopropyl-2-methylhexanamide shares structural similarities with several other amides. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N-Ethyl-N-isopropylamineC5H13NC_5H_{13}NSimpler structure; basic amine properties
N,N-DiethylacetamideC6H13NC_6H_{13}NContains an acetyl group; used in organic synthesis
N-IsopropylanilineC9H13NC_9H_{13}NAn aromatic amine; different reactivity profile
N-Methyl-N-(1-methylethyl)acetamideC7H15NC_7H_{15}NContains a methyl group; used in pharmaceuticals

The uniqueness of N-Ethyl-2-isopropyl-2-methylhexanamide lies in its complex branched structure, which may confer distinct physical properties and reactivity compared to simpler amides or those with less branching. Its combination of ethyl and isopropyl groups contributes to its potential solubility and stability characteristics, making it a candidate for specialized applications in various chemical processes .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

199.193614421 g/mol

Monoisotopic Mass

199.193614421 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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